2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
The synthesis of 2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine typically involves the condensation reaction between 2-methoxybenzaldehyde and 1,1-dimethylhydrazine. The reaction is usually carried out in an ethanol solvent with piperidine as a base catalyst. The mixture is heated under reflux conditions for a few hours, followed by cooling and recrystallization to obtain the pure product .
Chemical Reactions Analysis
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine involves its interaction with molecular targets through the hydrazone moiety. This interaction can lead to the inhibition of specific enzymes or proteins, resulting in various biological effects. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .
Comparison with Similar Compounds
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine can be compared with other hydrazone compounds, such as:
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: This compound is also a hydrazone and is used as a corrosion inhibitor.
N′-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Another hydrazone derivative with potential biological activities.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its various uses.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C10H14N2O/c1-12(2)11-8-9-6-4-5-7-10(9)13-3/h4-8H,1-3H3 |
InChI Key |
PLDHNOIPXUWEIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.